molecular formula C12H7F3 B12955074 2,4,6-Trifluorobiphenyl

2,4,6-Trifluorobiphenyl

Cat. No.: B12955074
M. Wt: 208.18 g/mol
InChI Key: XNAKKTLRTNNKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trifluoro-1,1’-biphenyl is an organic compound with the molecular formula C12H7F3 It consists of two benzene rings connected by a single bond, with three fluorine atoms substituted at the 2, 4, and 6 positions on one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4,6-Trifluoro-1,1’-biphenyl is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and can be carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 2,4,6-Trifluoro-1,1’-biphenyl often involves the use of 1,3,5-trifluorobenzene as a starting material. The process includes steps such as lithiumation, aldehyde formation, reduction, and halogenation. These steps are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different hydro derivatives.

    Substitution: It can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydro derivatives with varying degrees of hydrogenation.

Scientific Research Applications

2,4,6-Trifluoro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-1,1’-biphenyl involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to participate in hydrogen bonding and other non-covalent interactions. These interactions can affect the compound’s binding affinity and specificity towards different biological targets, influencing its overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trifluoroaniline
  • 2,4,6-Trifluorophenol
  • 2,4,6-Trifluorotoluene

Uniqueness

Compared to these similar compounds, 2,4,6-Trifluoro-1,1’-biphenyl has a unique structure with two benzene rings, which can influence its chemical reactivity and physical properties. The presence of three fluorine atoms also imparts distinct electronic characteristics, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H7F3

Molecular Weight

208.18 g/mol

IUPAC Name

1,3,5-trifluoro-2-phenylbenzene

InChI

InChI=1S/C12H7F3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H

InChI Key

XNAKKTLRTNNKAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.